molecular formula C14H8O9 B12760209 Luteic acid CAS No. 476-67-5

Luteic acid

Cat. No.: B12760209
CAS No.: 476-67-5
M. Wt: 320.21 g/mol
InChI Key: FLZGFQFYDGHWLR-UHFFFAOYSA-N
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Description

Luteic acid, also known as 3,4,8,9,10-pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid, is a natural phenol found in numerous fruits. It is a monolactonized tergalloyl group and plays a significant role in the synthesis of ellagic acid. This compound was first identified by Maximilian Nierenstein in 1945 as a molecule present in myrobalanitannin, a tannin found in the fruit of Terminalia chebula .

Chemical Reactions Analysis

Luteic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ellagic acid, a process that involves the removal of hydrogen atoms.

    Reduction: Although less common, reduction reactions can modify the hydroxyl groups present in this compound.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Luteic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of luteic acid involves its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This compound can inhibit the peroxidation of membrane phospholipids and reduce the formation of lipofuscin, contributing to its antioxidant properties .

Comparison with Similar Compounds

Luteic acid is similar to other phenolic compounds such as ellagic acid and urolithins. it is unique due to its specific structure and the presence of a monolactonized tergalloyl group. Similar compounds include:

This compound stands out due to its specific role in the synthesis of ellagic acid and its presence in various tannins .

Properties

CAS No.

476-67-5

Molecular Formula

C14H8O9

Molecular Weight

320.21 g/mol

IUPAC Name

3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylic acid

InChI

InChI=1S/C14H8O9/c15-5-2-4-7(11(19)9(5)17)8-3(13(20)21)1-6(16)10(18)12(8)23-14(4)22/h1-2,15-19H,(H,20,21)

InChI Key

FLZGFQFYDGHWLR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O

Origin of Product

United States

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